Cas no 2470435-24-4 (ethyl 2-{1,2,3,4tetrazolo5,1-b1,3thiazol-6-yl}acetate)

ethyl 2-{1,2,3,4tetrazolo5,1-b1,3thiazol-6-yl}acetate 化学的及び物理的性質
名前と識別子
-
- ethyl 2-{[1,2,3,4]tetrazolo[5,1-b][1,3]thiazol-6-yl}acetate
- EN300-27101486
- 2470435-24-4
- ethyl 2-{1,2,3,4tetrazolo5,1-b1,3thiazol-6-yl}acetate
-
- インチ: 1S/C7H8N4O2S/c1-2-13-6(12)3-5-4-14-7-8-9-10-11(5)7/h4H,2-3H2,1H3
- InChIKey: IWLOKBJIVWQQJN-UHFFFAOYSA-N
- ほほえんだ: S1C=C(CC(=O)OCC)N2C1=NN=N2
計算された属性
- せいみつぶんしりょう: 212.03679668g/mol
- どういたいしつりょう: 212.03679668g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 14
- 回転可能化学結合数: 4
- 複雑さ: 228
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.6
- トポロジー分子極性表面積: 97.6Ų
ethyl 2-{1,2,3,4tetrazolo5,1-b1,3thiazol-6-yl}acetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-27101486-5g |
ethyl 2-{[1,2,3,4]tetrazolo[5,1-b][1,3]thiazol-6-yl}acetate |
2470435-24-4 | 5g |
$2070.0 | 2023-09-11 | ||
Enamine | EN300-27101486-10g |
ethyl 2-{[1,2,3,4]tetrazolo[5,1-b][1,3]thiazol-6-yl}acetate |
2470435-24-4 | 10g |
$3069.0 | 2023-09-11 | ||
Enamine | EN300-27101486-0.5g |
ethyl 2-{[1,2,3,4]tetrazolo[5,1-b][1,3]thiazol-6-yl}acetate |
2470435-24-4 | 0.5g |
$685.0 | 2023-09-11 | ||
Enamine | EN300-27101486-0.25g |
ethyl 2-{[1,2,3,4]tetrazolo[5,1-b][1,3]thiazol-6-yl}acetate |
2470435-24-4 | 0.25g |
$657.0 | 2023-09-11 | ||
Enamine | EN300-27101486-1.0g |
ethyl 2-{[1,2,3,4]tetrazolo[5,1-b][1,3]thiazol-6-yl}acetate |
2470435-24-4 | 1g |
$743.0 | 2023-06-02 | ||
Enamine | EN300-27101486-0.1g |
ethyl 2-{[1,2,3,4]tetrazolo[5,1-b][1,3]thiazol-6-yl}acetate |
2470435-24-4 | 0.1g |
$628.0 | 2023-09-11 | ||
Enamine | EN300-27101486-5.0g |
ethyl 2-{[1,2,3,4]tetrazolo[5,1-b][1,3]thiazol-6-yl}acetate |
2470435-24-4 | 5g |
$2152.0 | 2023-06-02 | ||
Enamine | EN300-27101486-10.0g |
ethyl 2-{[1,2,3,4]tetrazolo[5,1-b][1,3]thiazol-6-yl}acetate |
2470435-24-4 | 10g |
$3191.0 | 2023-06-02 | ||
Enamine | EN300-27101486-2.5g |
ethyl 2-{[1,2,3,4]tetrazolo[5,1-b][1,3]thiazol-6-yl}acetate |
2470435-24-4 | 2.5g |
$1399.0 | 2023-09-11 | ||
Enamine | EN300-27101486-0.05g |
ethyl 2-{[1,2,3,4]tetrazolo[5,1-b][1,3]thiazol-6-yl}acetate |
2470435-24-4 | 0.05g |
$600.0 | 2023-09-11 |
ethyl 2-{1,2,3,4tetrazolo5,1-b1,3thiazol-6-yl}acetate 関連文献
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Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
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7. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933
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8. A cancer cell membrane-encapsulated MnO2 nanoreactor for combined photodynamic-starvation therapy†Wei Pan,Yegang Ge,Zhengze Yu,Ping Zhou,Bingjie Cui,Na Li,Bo Tang Chem. Commun., 2019,55, 5115-5118
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Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
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ethyl 2-{1,2,3,4tetrazolo5,1-b1,3thiazol-6-yl}acetateに関する追加情報
Introduction to Ethyl 2-{1,2,3,4-tetrazolo[5,1-b][1,3-thiazol-6-yl]acetate (CAS No. 2470435-24-4)
Ethyl 2-{1,2,3,4-tetrazolo[5,1-b][1,3-thiazol-6-yl]acetate is a highly specialized chemical compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its unique Chemical Abstracts Service (CAS) number 2470435-24-4, belongs to a class of heterocyclic organic molecules that exhibit promising biological activities. The intricate structure of this compound, featuring a combination of tetrazole and thiazole rings, makes it a subject of intense study for its potential therapeutic applications.
The molecular framework of Ethyl 2-{1,2,3,4-tetrazolo[5,1-b][1,3-thiazol-6-yl]acetate is characterized by its complex aromatic system, which includes a tetrazole ring fused with a thiazole moiety. This structural configuration is not only unique but also contributes to the compound's ability to interact with various biological targets. The presence of the acetate ester group at the second carbon position enhances its solubility and bioavailability, making it an attractive candidate for further pharmacological investigation.
In recent years, there has been a growing interest in exploring the pharmacological properties of heterocyclic compounds due to their diverse biological activities. The tetrazole and thiazole scaffolds are known for their antimicrobial, anti-inflammatory, and anticancer properties. Specifically, the combination of these two heterocycles in Ethyl 2-{1,2,3,4-tetrazolo[5,1-b][1,3-thiazol-6-yl]acetate suggests potential therapeutic benefits in modulating various disease pathways.
One of the most compelling aspects of this compound is its potential role in cancer therapy. Recent studies have demonstrated that tetrazole derivatives can inhibit the growth of tumor cells by interfering with key signaling pathways involved in cell proliferation and survival. The thiazole ring further enhances this effect by contributing to the compound's ability to bind to specific protein targets. This dual action makes Ethyl 2-{1,2,3,4-tetrazolo[5,1-b][1,3-thiazol-6-yl]acetate a promising candidate for developing novel anticancer agents.
Furthermore, the compound has shown promise in treating inflammatory diseases. Inflammatory responses are mediated by complex signaling cascades involving various enzymes and cytokines. The structural features of Ethyl 2-{1,2,3,4-tetrazolo[5,1-b][1,3-thiazol-6-yl]acetate allow it to interact with these pathways effectively. Preclinical studies have indicated that it can suppress the production of pro-inflammatory cytokines and reduce inflammation-induced tissue damage.
The synthesis of Ethyl 2-{1,2,3,4-tetrazolo[5,1-b][1,3-thiazol-6-yl]acetate is a challenging yet fascinating process. It requires precise control over reaction conditions and careful selection of reagents to ensure high yield and purity. Advanced synthetic techniques have been employed to optimize the production process while maintaining the integrity of the molecular structure.
The pharmacokinetic properties of this compound are also an area of active research. Understanding how the body processes and eliminates Ethyl 2-{1,2,3,4-tetrazolo[5,1-b][1,3-thiazol-6-yl]acetate is crucial for determining its therapeutic efficacy and safety profile. Studies have shown that the acetate ester group plays a significant role in its metabolic pathways. This information is vital for designing effective dosing regimens and minimizing potential side effects.
In conclusion,Ethyl 2-{1,2,3,4-tetrazolo[5,1-b][13-thiazol-6-yi]acetate(CAS No.2470435—24—4) is a multifaceted compound with significant potential in pharmaceutical applications。Its unique structural features,combined with promising biological activities,make it an attractive candidate for further research。As our understanding of its pharmacological properties continues to grow,this compound holds great promise for improving human health and treating various diseases。
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